6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile
Description
Historical Context of Bipyridine Derivatives in Coordination Chemistry
The development of bipyridine chemistry traces its origins to the late 19th century, with the first discovery of 2,2'-bipyridine occurring in 1888. The early investigations into these compounds emerged from studies of pyridine reactions with electropositive metals, particularly sodium, which produced complex mixtures of bipyridine isomers through oxidative coupling mechanisms. Weidel's pioneering work involved the distillation of calcium pyridine-2-carboxylate with calcium oxide, initially obtaining what was later identified as 2,2'-bipyridine, though early researchers confused this product with Anderson's "dipyridine" isolated from sodium-pyridine reactions.
The systematic development of bipyridine coordination chemistry gained momentum during the first half of the 20th century, particularly through the pioneering studies of Morgan and Jaeger in the 1930s. These researchers established the fundamental principles of bipyridine coordination behavior and demonstrated the unique chelating properties that distinguish 2,2'-bipyridine from its isomeric forms. The recognition that bipyridines could function as bidentate ligands capable of forming stable complexes with transition metals opened new avenues for research in coordination chemistry and materials science.
The evolution of bipyridine synthetic methodology during this period established three primary synthetic approaches that remain relevant today: dimerization of pyridine derivatives with electropositive metals followed by oxidation of the resultant tetrahydrobipyridine intermediates, reductive coupling of 2-functionalized pyridines with transition metals, and direct oxidation of pyridine derivatives. These methodological foundations provided the synthetic framework for developing more sophisticated bipyridine derivatives, including fluorinated and nitrile-substituted variants like this compound.
The transition from simple bipyridine systems to more complex substituted derivatives reflected the growing understanding of structure-activity relationships in coordination chemistry. Early studies demonstrated that the electronic properties of bipyridine ligands could be systematically tuned through strategic substitution patterns, leading to the development of specialized derivatives for specific applications. The introduction of electron-withdrawing groups such as halogens and nitriles represented a significant advancement in ligand design, providing researchers with tools to fine-tune the electronic characteristics of metal complexes.
Structural Significance of Fluorine and Nitrile Substituents in Heterocyclic Systems
The incorporation of fluorine substituents into heterocyclic systems represents one of the most significant developments in modern organic and coordination chemistry, fundamentally altering both electronic and steric properties of the parent compounds. Fluorine's unique combination of high electronegativity, small size, and strong carbon-fluorine bond strength creates distinctive effects that cannot be replicated by other halogen substituents. In bipyridine systems specifically, fluorine substitution at the 6' position introduces significant electronic perturbations that affect both the coordination behavior and the overall molecular stability.
The electron-withdrawing nature of fluorine substituents in heterocyclic systems has been extensively documented through both experimental and theoretical studies. This electronic effect manifests in several important ways: reduction of electron density on the pyridine nitrogen atoms, stabilization of reduced forms of the ligand, and modification of the coordination geometry preferences when the ligand binds to metal centers. The positioning of fluorine at the 6' position in this compound is particularly significant because it creates an asymmetric electronic environment that can lead to preferential coordination modes and enhanced selectivity in metal complex formation.
Fluorinated building block approaches have emerged as a preferred strategy for synthesizing complex fluorinated heterocycles, taking advantage of the wide variety and frequently low cost of commercially available organofluorine molecules. This approach benefits from the often exceptional stability of carbon-fluorine bonds and the unique reactivity patterns that fluorinated intermediates exhibit. The synthetic accessibility of fluorinated bipyridine derivatives has enabled researchers to explore structure-activity relationships systematically and optimize ligand properties for specific applications.
Nitrile substituents represent another class of electron-withdrawing groups that profoundly influence the properties of heterocyclic systems. The nitrile functional group possesses unique electronic characteristics due to its triple bond character and the lone pair of electrons on the nitrogen atom, creating both nucleophilic and electrophilic sites within the same functional group. This dual reactivity makes nitrile-substituted heterocycles versatile intermediates for further chemical transformations and valuable ligands for coordination chemistry applications.
The interaction of nitriles with electrophiles has been extensively studied, revealing that the direction of electrophilic attack depends on the nature of the electrophile, the structure of the nitrile, and the reaction conditions. In the context of this compound, the nitrile group at the 3-position creates an additional coordination site that can participate in metal binding or serve as a reactive center for further functionalization. The combination of fluorine and nitrile substituents in the same molecule creates a unique electronic environment that has been shown to enhance coordination selectivity and stability in metal complexes.
Studies of nitrile-containing coordination compounds have demonstrated that the electron-withdrawing effect of the nitrile group can significantly alter the coordination preferences of nearby nitrogen atoms. In bipyridine systems, this effect can lead to enhanced complex stability and modified electronic properties that make the resulting coordination compounds suitable for specialized applications in catalysis and materials science. The positioning of the nitrile group at the 3-position in this compound is strategically important because it creates a balance between electronic modification and steric accessibility.
Research Objectives and Scope of Study
The primary research objectives surrounding this compound focus on understanding the unique properties that arise from the combination of fluorine and nitrile substituents in a bipyridine framework. Contemporary research in this area seeks to elucidate the structure-property relationships that govern the coordination behavior, electronic properties, and reactivity patterns of this specialized ligand system. The scope of investigation encompasses both fundamental characterization studies and applied research aimed at developing practical applications for this compound.
Fundamental characterization studies represent a crucial component of current research efforts, focusing on the determination of accurate molecular structures, electronic properties, and spectroscopic characteristics of this compound and its metal complexes. These investigations employ a combination of experimental techniques, including X-ray crystallography, nuclear magnetic resonance spectroscopy, and vibrational spectroscopy, along with computational methods to provide comprehensive understanding of the compound's properties. The integration of experimental and theoretical approaches has proven essential for understanding the subtle effects of substituent modifications on bipyridine systems.
Coordination chemistry studies constitute another major research focus, examining how the combined electronic effects of fluorine and nitrile substituents influence metal binding behavior and complex stability. Research in this area investigates the coordination modes accessible to this compound, the geometric preferences of its metal complexes, and the electronic properties of the resulting coordination compounds. These studies are particularly important for understanding how the unique electronic environment created by the substituents affects the performance of metal complexes in catalytic and materials applications.
The scope of applied research extends to several specialized areas where the unique properties of this compound can provide advantages over conventional bipyridine ligands. Catalytic applications represent one promising area, where the electron-withdrawing effects of both substituents can enhance the reactivity and selectivity of metal catalysts. Materials science applications constitute another important research direction, particularly in the development of functional materials with tailored electronic and optical properties.
Synthetic methodology development represents an ongoing research priority, focusing on the optimization of synthetic routes to this compound and related compounds. Current research emphasizes the development of efficient, scalable synthetic methods that can provide access to this compound and its analogs for broader scientific investigation. The availability of reliable synthetic routes is essential for enabling systematic structure-activity relationship studies and practical applications development.
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-4-3-9(7-15-10)11-8(6-13)2-1-5-14-11/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBINRQDAEXHMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Strategies
The bipyridine core can be constructed via Suzuki-Miyaura coupling , a widely used method for forming carbon-carbon bonds between aromatic rings. Key steps include:
- Fragment Preparation :
- Boron-containing pyridine : Prepare 3-cyanopyridin-2-yl boronic acid or ester.
- Halogenated pyridine : Synthesize 2-bromo-6-fluoropyridine (or iodopyridine for enhanced reactivity).
- Coupling Reaction :
- Combine fragments using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.
- Optimize parameters (temperature, solvent, base) to achieve regioselective coupling at the 2- and 3'-positions.
This approach leverages well-established cross-coupling protocols, though regiochemical control and functional group compatibility (e.g., nitrile stability) require validation.
Photoredox-Mediated Fluoropyridine Synthesis
Source describes a photoredox method to synthesize 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers. Adaptations for the target molecule could involve:
- Fluorinated Fragment Synthesis :
- Use α,α-difluoro-β-iodoketones to generate a 6-fluoropyridine intermediate via cyclization with ammonium acetate.
- Introduce the nitrile group at position 3 through nucleophilic substitution (e.g., KCN or CuCN) or directed ortho-cyanation .
- Coupling : Pair the fluoropyridine with a second pyridine unit via cross-coupling.
This method benefits from mild conditions and precise fluorination but may require modifications to ensure compatibility with the nitrile group.
Functionalization of Preformed Bipyridine Scaffolds
An alternative route involves late-stage functionalization of a preassembled bipyridine:
- Nitrile Introduction :
- Apply Sandmeyer reaction or transition-metal-catalyzed cyanation (e.g., using Zn(CN)₂ with Pd catalysis) at position 3.
- Fluorination :
- Use Halex exchange (e.g., KF with a halogenated precursor) or electrophilic fluorination (e.g., Selectfluor®) at position 6'.
This approach avoids challenges in coupling sterically hindered fragments but may face selectivity issues due to competing reaction sites.
Key Challenges and Considerations
- Regioselectivity : Ensuring correct positioning of fluorine and nitrile groups during coupling or functionalization.
- Catalyst Compatibility : Palladium or iridium catalysts must tolerate nitrile and fluorine functionalities.
- Reaction Conditions : Photoredox () and cross-coupling reactions often require anhydrous, oxygen-free environments.
Summary of Synthetic Pathways
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura Coupling | High yields, well-established protocols | Requires pre-functionalized boronic acids |
| Photoredox Synthesis | Mild conditions, precise fluorination | Multi-step optimization needed |
| Late-Stage Functionalization | Flexibility in modification | Risk of over-functionalization |
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Catalysts such as palladium or nickel on alumina are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while coupling reactions can produce more complex bipyridine structures.
Scientific Research Applications
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated bipyridine derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Fluorinated bipyridines are of interest in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, making it a potent inhibitor or activator of specific biological processes. The nitrile group can also play a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile and analogous compounds (Table 1).
Key Structural and Functional Insights
Substituent Effects on Reactivity and Stability: The 6'-fluoro group in the target compound enhances electronegativity and may improve binding affinity in biological systems compared to chloro (e.g., 2-chloro-6-phenylpyridine-3-carbonitrile) or methoxy substituents . The cyano group (-CN) common to all compounds acts as a strong electron-withdrawing group, stabilizing the aromatic system and influencing electronic properties .
Biological Activity :
- The 2-oxo-1,2-dihydropyridine derivative () exhibits anticancer activity, likely due to its ability to intercalate DNA or inhibit enzymes like topoisomerases . In contrast, the target compound’s bipyridinyl structure may favor interactions with protein kinases or ion channels.
- The trifluoromethyl group in enhances lipophilicity and metabolic stability, a trait advantageous in drug design .
Thermal and Chemical Stability :
- The 2-oxo-1,2-dihydropyridine compound () has a high melting point (301–303°C), attributed to intermolecular hydrogen bonding from the oxo group . The target compound’s storage requirements (2–8°C) suggest sensitivity to degradation under ambient conditions .
Synthetic Considerations :
- Derivatives like 2-chloro-6-phenylpyridine-3-carbonitrile () are synthesized via multi-step protocols involving chlorination and cyanation, whereas bipyridinyl systems may require transition metal-catalyzed coupling reactions .
Biological Activity
6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H6FN3
- Molecular Weight : 201.18 g/mol
- CAS Number : 870065-88-6
This compound features a bipyridine framework with a fluorine atom and a cyano group, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 ± 0.19 | |
| HepG2 (Liver Cancer) | 52.0 ± 3.55 | |
| A549 (Lung Cancer) | 69 ± 5.00 |
The compound exhibited particularly potent activity against MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer.
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Inhibition of Protein Kinases : The compound is known to modulate protein kinases that are crucial in various signaling pathways associated with cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Interaction : There is evidence suggesting that the compound may interact with DNA, disrupting replication processes and leading to cell cycle arrest.
Case Studies
Several case studies have focused on the efficacy of this compound in preclinical models:
- Study by Morsy et al. (2022) : This study synthesized various derivatives of bipyridine and evaluated their anticancer activities using MCF-7 and HepG2 cell lines. The results indicated that compounds similar to this compound showed promising results in reducing cell viability significantly .
- Research on Mechanistic Insights : Another investigation explored the molecular interactions between this compound and specific protein targets involved in cancer signaling pathways. The findings suggested that the compound effectively inhibited key kinases associated with tumor growth .
Q & A
Q. What are the common synthetic routes for preparing 6'-fluoro-[2,3']bipyridinyl-3-carbonitrile, and what are their key challenges?
The synthesis typically involves multi-step reactions, such as halogenation, nucleophilic substitution, and cyanation. A validated approach for fluoro-substituted pyridinecarbonitriles involves reacting halogenated precursors (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile) with anhydrous potassium fluoride in sulfolane to introduce fluorine . Key challenges include controlling regioselectivity during fluorination and minimizing side reactions like dehalogenation. Yield optimization often requires precise temperature control (e.g., 0–6°C for intermediates) and inert atmospheres .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is critical for confirming fluorine substitution patterns. X-ray crystallography provides definitive structural validation, as demonstrated for related fluorinated pyridines (e.g., monoclinic crystal system with β = 97.829° and Z = 4 for analogous compounds) . High-resolution mass spectrometry (HRMS) further confirms molecular weight accuracy (e.g., m/z 369.9788 observed vs. 369.9790 calculated) .
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbon atoms, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the bipyridinyl backbone may require tailored catalysts (e.g., Pd(PPh)) and elevated temperatures. Competitive dehalogenation is a potential side reaction, necessitating careful ligand selection .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental vs. predicted structural data for this compound?
Density Functional Theory (DFT) calculations can optimize geometry and predict bond angles (e.g., C–C–N angles ≈ 120°) and torsional parameters (e.g., C29–C30–C31–C32 ≈ 179.6°), which can be cross-validated against X-ray data . Discrepancies in dihedral angles may arise from crystal packing effects, requiring Hirshfeld surface analysis to account for intermolecular interactions .
Q. What strategies improve regioselectivity in the synthesis of fluorinated pyridinecarbonitrile derivatives?
Directed ortho-metalation (DoM) using directing groups (e.g., methoxy or amino) can enhance regioselectivity. For example, methoxy groups at the 2-position direct fluorination to the 6-position in pyridine rings. Solvent polarity (e.g., sulfolane vs. DMF) and fluoride sources (e.g., KF vs. CsF) also modulate reactivity .
Q. How does this compound serve as a precursor in medicinal chemistry, particularly for antimicrobial agents?
Its bipyridinyl core and fluorine moiety make it a key intermediate for fluoroquinolone derivatives. The carbonitrile group enables further functionalization, such as hydrolysis to carboxylic acids or conversion to amides for target engagement. Bioactivity studies require in vitro assays against bacterial gyrase or topoisomerase IV, with MIC (Minimum Inhibitory Concentration) determinations .
Q. What are the methodological considerations for resolving contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions may arise from divergent assay conditions (e.g., pH, bacterial strains). Standardized protocols, such as CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing, are essential. Redundant synthesis batches and purity verification (e.g., HPLC ≥98%) reduce variability. Molecular docking studies can rationalize discrepancies by probing binding mode differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
